N'-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-N-propylbutanediamide
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Overview
Description
N’-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-N-propylbutanediamide is an organic compound belonging to the class of indanes Indanes are characterized by a cyclopentane ring fused to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-N-propylbutanediamide typically involves the reaction of 2,3-dihydro-1H-inden-1-amine with propylbutanediamide under specific conditions. One common method involves using a base catalyst such as N,N-DIPEA (Hunig’s base) in a solvent like tetrahydrofuran (THF) at reflux conditions . The reaction proceeds through nucleophilic substitution, where the amine group of 2,3-dihydro-1H-inden-1-amine attacks the carbonyl carbon of propylbutanediamide, forming the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
N’-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-N-propylbutanediamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The amide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of substituted amides or esters.
Scientific Research Applications
N’-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-N-propylbutanediamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Medicine: Explored for its potential therapeutic effects, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of N’-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-N-propylbutanediamide involves its interaction with specific molecular targets. For instance, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity . The compound’s hydroxyl and amide groups play crucial roles in forming hydrogen bonds and other interactions with the target enzyme.
Comparison with Similar Compounds
Similar Compounds
- **(2R)-N~4~-hydroxy-2-(3-hydroxybenzyl)-N~1~-[(1S,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]butanediamide
- **N-[(1R,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]oxane-3-carboxamide
- **(2R,3R,4R,5R)-3,4-Dihydroxy-N,N’-bis[(1S,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]-2,5-bis(2-phenylethyl)hexanediamide
Uniqueness
N’-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-N-propylbutanediamide is unique due to its specific structural features, such as the combination of an indane moiety with a propylbutanediamide group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
N'-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-N-propylbutanediamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O3/c1-2-9-17-14(20)7-8-15(21)18-16-12-6-4-3-5-11(12)10-13(16)19/h3-6,13,16,19H,2,7-10H2,1H3,(H,17,20)(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEKKRQQZNFXTKG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)CCC(=O)NC1C(CC2=CC=CC=C12)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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